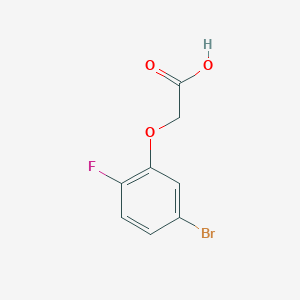

2-(5-Bromo-2-fluorophenoxy)acetic acid

Description

Chemical Formula: C₈H₆BrFO₃ Molecular Weight: 242.03 g/mol CAS Number: 1600128-00-4 Structural Features: This compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenoxy ring, with an acetic acid side chain. The electronegative halogens (Br and F) influence electronic properties and molecular geometry.

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXFEZLBRIMULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenoxy)acetic acid typically involves the reaction of 5-bromo-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, leading to dehalogenated products.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acids.

Scientific Research Applications

2-(5-Bromo-2-fluorophenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Electronic and Geometric Properties

Physical Properties

Research Implications

- Electronic Modulation : Bromine and fluorine synergistically enhance electrophilic aromatic substitution reactivity compared to methoxy or methyl groups.

- Structural Flexibility : Substituent positions (e.g., 2-F vs. 4-Br) significantly alter molecular conformation, impacting crystal packing and bioactivity .

- Safety Considerations: Brominated analogs require stringent handling (e.g., 2-(2-Bromo-4-chlorophenoxy)acetic acid has specific disposal guidelines) .

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Weight (g/mol) | CAS Number | Melting Point (K) |

|---|---|---|---|

| This compound | 242.03 | 1600128-00-4 | Not reported |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 245.06 | Not provided | 386.3–387.2 |

| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | 265.49 | 1410482-37-9 | Not reported |

Table 2: Substituent Effects on C–C–C Angles (Example)

| Compound Name | Angle at Br (°) | Angle at OMe/Other (°) |

|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 121.5 | 118.2 (OMe), 118.4 (Ac) |

Biological Activity

2-(5-Bromo-2-fluorophenoxy)acetic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include the presence of bromine and fluorine atoms. These halogens can significantly influence the compound's biological activity, including its interaction with enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H6BrF O2

- Molecular Weight : 233.034 g/mol

- CAS Number : [XXXXXX] (to be filled based on specific data)

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The halogen substituents enhance the compound's binding affinity to various enzymes and receptors, which can lead to modulation of biological pathways. Notably, the bromine atom may increase lipophilicity, while the fluorine atom can enhance metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives with halogen substitutions showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains .

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Related compound A | 0.0195 | 0.0048 |

| Related compound B | 0.0048 | 0.0098 |

Cytotoxicity Studies

Cytotoxicity evaluations have shown that certain derivatives of this compound exhibit promising anticancer properties. For example, studies involving analogs demonstrated significant antiproliferative effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The most active compounds induced apoptosis through caspase-dependent pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Related compound C | HeLa | TBD |

| Control (Melphalan) | A549 | 4.5 |

Synthesis and Evaluation

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. The study found that modifications at specific positions on the phenyl ring significantly influenced antimicrobial and cytotoxic activities. The introduction of electron-withdrawing groups was particularly effective in enhancing activity profiles .

Therapeutic Applications

The potential therapeutic applications for this compound include its use as a lead structure in drug development targeting specific enzymes involved in disease pathways, particularly in cancer therapy and infectious disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.